molecular formula C30H27BrN4O2 B1684523 LB42708

LB42708

Número de catálogo: B1684523
Peso molecular: 555.5 g/mol
Clave InChI: GUUIRIMAQGOLHT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

LB42708 experimenta varias reacciones químicas, que incluyen:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio.

    Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio.

    Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

LB42708 is a farnesyltransferase inhibitor (FTI) with potential applications in cancer therapy . Research suggests it can suppress tumor growth and angiogenesis, as well as induce apoptosis in cancer cells .

Scientific Research Applications

Anti-Tumor and Anti-Angiogenic Effects: this compound exhibits anti-tumor activity by directly inhibiting VEGF-induced tumor angiogenesis, which involves blocking Ras-dependent MAPK and PI3K/Akt signaling pathways in tumor-associated endothelial cells . Studies using xenograft tumor models of Ras-mutated HCT116 cells and wild-type Caco-2 cells demonstrate that this compound can suppress tumor growth and angiogenesis .

Inhibition of Angiogenesis: this compound inhibits VEGF-induced Ras activation, suppressing angiogenesis in vitro and in vivo. This occurs by blocking the MAPK kinase/extracellular signal-regulated kinase/p38 MAPK and PI3K/Akt/endothelial nitric-oxide synthase pathways in endothelial cells, without altering FAK/Src activation . Additionally, it suppresses VEGF-induced endothelial cell cycle progression at the G1 phase by suppressing cyclin D1 expression and retinoblastoma phosphorylation, and by up-regulating the cyclin-dependent kinase inhibitors p21 and p27 .

Apoptosis Induction: this compound can induce apoptosis in H-ras and K-ras-transformed rat intestinal epithelial cells . this compound induces the upregulation of p21(CIP1/WAF1) and RhoB, and downregulation of EGFR, which are critical steps in triggering irreversible inhibitions on cell growth and apoptosis in ras-transformed cells .

Synergistic Apoptotic Response: this compound enhances the apoptotic effects of other chemotherapeutic drugs . For example, BAI, a Cdk inhibitor, enhances this compound-mediated apoptosis in renal carcinoma cells through the downregulation of Bcl-2 and c-FLIP (L) .

Ras-Independent Mechanisms: this compound can induce cell death despite K-ras prenylation, suggesting the involvement of Ras-independent mechanisms .

Data Table

ApplicationDescriptionCell Types/ModelsResults
Anti-tumor and Anti-angiogenicSuppresses tumor growth and tumor angiogenesis by directly inhibiting VEGF-induced tumor angiogenesis and blocking Ras-dependent MAPK and PI3K/Akt signaling pathways.Xenograft tumor models of Ras-mutated HCT116 cells and wild-type Caco-2 cellsSignificant reduction in tumor growth and angiogenesis
Inhibition of AngiogenesisBlocks MAPK kinase/extracellular signal-regulated kinase/p38 MAPK and PI3K/Akt/endothelial nitric-oxide synthase pathways. Suppresses VEGF-induced endothelial cell cycle progression at the G1 phase.Endothelial cellsInhibition of angiogenesis in vitro and in vivo. Suppression of cyclin D1 expression and retinoblastoma phosphorylation, and up-regulation of the cyclin-dependent kinase inhibitors p21 and p27 .
Apoptosis InductionInduces apoptosis and irreversible inhibitions on cell growth in ras-transformed cells by upregulating p21(CIP1/WAF1) and RhoB, and downregulating EGFR.H-ras and K-ras-transformed rat intestinal epithelial cellsInduction of cell death and cell cycle arrest in G1 and G2/M phases .
Synergistic Apoptotic ResponseEnhances FTI-mediated apoptosis in renal carcinoma cells through the downregulation of Bcl-2 and c-FLIP (L).Human renal carcinoma Caki cellsIncreased activation of DEVDase, cleavage of poly ADP-ribose polymerase (PARP), and degradation of anti-apoptotic proteins .
Ras-Independent MechanismsInduces cell death despite K-ras prenylation, suggesting the involvement of Ras-independent mechanisms.Ras-transformed rat intestinal epithelial cellsCell death induction even with K-ras prenylation .

Case Studies

BAI and this compound Synergistic Effect on Renal Carcinoma Cells:
A study explored the combined effects of BAI (2-[1,1'-biphenyl]-4-yl-N-[5-(1,1-dioxo-1λ6-isothiazolidin-2-yl)-1H-indazol-3-yl]acetamide) and this compound on human renal carcinoma Caki cells . The results indicated that BAI synergizes with this compound to activate DEVDase, promote the cleavage of poly ADP-ribose polymerase (PARP), and degrade various anti-apoptotic proteins in Caki cells . This co-treatment reduced mitochondrial membrane potential and induced the release of AIF and cytochrome c from mitochondria . The study suggests that the combined activity of BAI and this compound modulates multiple components in the apoptotic response of human renal Caki cells, indicating their potential as combined therapeutic agents for preventing renal carcinoma .

This compound Inhibits Growth and Induces Apoptosis in Ras-Transformed Cells:
Research on rat intestinal epithelial (RIE) cells transformed with H-ras and K-ras showed that this compound inhibits growth and induces apoptosis . this compound induced cell death, irrespective of K-ras prenylation, suggesting Ras-independent mechanisms . The growth inhibition was accompanied by G1 and G2/M cell cycle arrests in H-ras and K-ras-transformed RIE cells, respectively . this compound induced the upregulation of p21(CIP1/WAF1) and RhoB and downregulated EGFRs, leading to irreversible inhibitions on cell growth and apoptosis in ras-transformed cells .

Actividad Biológica

LB42708 is a pyrrole-based farnesyltransferase inhibitor (FTI) that has shown considerable promise in cancer research due to its ability to inhibit the growth of cancer cells and induce apoptosis. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

This compound primarily functions by inhibiting farnesyltransferase, an enzyme critical for the post-translational modification of several proteins, including the Ras family of oncogenes (H-Ras, N-Ras, and K-Ras). Farnesylation is essential for the proper localization and function of these proteins, which are involved in cell signaling pathways that promote cell growth and survival.

Key Findings:

  • Growth Inhibition : this compound effectively inhibits the proliferation of H-ras and K-ras transformed rat intestinal epithelial cells. The compound induces cell cycle arrest at G1 and G2/M phases, leading to apoptosis in these cells .
  • Apoptosis Induction : The compound has been shown to trigger apoptosis through both Ras-dependent and Ras-independent pathways. Notably, it upregulates p21(CIP1/WAF1) and RhoB while downregulating epidermal growth factor receptors (EGFR), contributing to its apoptotic effects .
  • Synergistic Effects : Studies indicate that this compound can enhance the efficacy of other chemotherapeutic agents. For example, co-treatment with a novel cyclin-dependent kinase (CDK) inhibitor named BAI resulted in increased DEVDase activity and degradation of pro-caspase-3 in renal carcinoma cells, suggesting a synergistic apoptotic response .

Research Findings

The following table summarizes key research findings related to this compound's biological activity:

StudyCell LineMain FindingsMechanism
RIE CellsInduces apoptosis and cell cycle arrestInhibition of FTase; upregulation of p21(CIP1/WAF1)
Caki CellsEnhances apoptosis when combined with BAIIncreased caspase activity; downregulation of Bcl-2
Various Cancer CellsUnder clinical studies for multiple cancersInhibition of farnesylation; potential for novel therapeutic strategies

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Clinical Trials : this compound is currently under investigation as part of clinical trials aimed at assessing its efficacy in treating various cancers. The ongoing studies focus on its pharmacokinetic properties and safety profiles in human participants .
  • Combination Therapies : Research has demonstrated that this compound can be effectively combined with other therapeutic agents to enhance its anticancer effects. For instance, combining this compound with traditional chemotherapeutics has shown improved outcomes in preclinical models .

Propiedades

IUPAC Name

[1-[[3-[(4-bromophenyl)methyl]imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27BrN4O2/c31-24-10-8-22(9-11-24)17-35-21-32-16-25(35)18-33-19-28(27-7-3-5-23-4-1-2-6-26(23)27)29(20-33)30(36)34-12-14-37-15-13-34/h1-11,16,19-21H,12-15,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUIRIMAQGOLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(C=C2C3=CC=CC4=CC=CC=C43)CC5=CN=CN5CC6=CC=C(C=C6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LB42708
Reactant of Route 2
LB42708
Reactant of Route 3
Reactant of Route 3
LB42708
Reactant of Route 4
LB42708
Reactant of Route 5
Reactant of Route 5
LB42708
Reactant of Route 6
Reactant of Route 6
LB42708

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.